molecular formula C19H19ClN6O3S2 B11399823 5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11399823
M. Wt: 479.0 g/mol
InChI Key: YXEXDVQDSRLTDJ-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, sulfamoyl, and ethylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chloro, sulfamoyl, and ethylsulfanyl groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be introduced using chlorinating agents like thionyl chloride, while the sulfamoyl group can be added using sulfonamide derivatives.

    Final Assembly: The final step involves coupling the substituted pyrimidine with the carboxamide group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfamoyl group is known to interact with certain enzymes, making it a potential candidate for enzyme inhibitor studies.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The chloro and ethylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-sulfonamide: Similar in structure but lacks the chloro and ethylsulfanyl groups.

    5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar but lacks the sulfamoyl group.

    N-(4-aminophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar but has an amino group instead of the sulfamoyl group.

Uniqueness

The uniqueness of 5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClN6O3S2

Molecular Weight

479.0 g/mol

IUPAC Name

5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H19ClN6O3S2/c1-4-30-19-21-10-15(20)16(25-19)17(27)24-13-5-7-14(8-6-13)31(28,29)26-18-22-11(2)9-12(3)23-18/h5-10H,4H2,1-3H3,(H,24,27)(H,22,23,26)

InChI Key

YXEXDVQDSRLTDJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)Cl

Origin of Product

United States

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